Technical Whitepaper: Physicochemical Profiling of cis-3-Amino-1-methylcyclobutanecarboxylic Acid
Technical Whitepaper: Physicochemical Profiling of cis-3-Amino-1-methylcyclobutanecarboxylic Acid
[1]
Executive Summary
In the realm of medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency, selectivity, and metabolic stability of bioactive molecules. cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS: 1389441-74-0) represents a high-value scaffold in this domain.[1] As a rigidified analogue of
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, stereochemical implications, and utility as a peptidomimetic building block.[1] It is designed to serve researchers optimizing lead compounds where flexible alkyl chains (like the propylene linker in GABA) result in entropic penalties upon binding.
Molecular Identity & Structural Analysis[1][2][3][4]
The compound is a
Nomenclature and Stereochemistry[1][4]
Stereochemical Definition: The term "cis" in this context refers to the relative configuration of the highest priority functional groups on the ring: the carboxylic acid at C1 and the amino group at C3. In the cis isomer, both groups reside on the same face of the puckered cyclobutane ring. This specific geometry is critical for its function as a turn inducer in peptide backbones.[1]
Conformational Locking
Unlike the flexible GABA molecule, which exists as an ensemble of rotamers, the cyclobutane ring restricts the C
Figure 1: Conformational restriction of the GABA backbone into defined stereoisomers.[5][6][7][8][9][10][11][12][13][14][15][16]
Physicochemical Properties Matrix
The following data summarizes the core physicochemical parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value / Description | Context |
| Physical State | White to off-white solid | Typically isolated as a zwitterionic powder or HCl salt.[1] |
| Molecular Weight | 129.16 g/mol | Fragment-like space; ideal for lead optimization.[1] |
| pKa (COOH) | ~4.2 (Predicted) | Typical for |
| pKa (NH | ~10.5 (Predicted) | Highly basic; exists as cation at physiological pH if COOH is esterified.[1] |
| LogP | -2.5 (Predicted) | Highly hydrophilic; negligible lipid solubility in zwitterionic form.[1] |
| Topological PSA | 63.3 Å | Favorable for passive transport if charge is masked (e.g., prodrug).[1] |
| H-Bond Donors | 2 | Primary amine and carboxylic acid hydroxyl.[1] |
| H-Bond Acceptors | 3 | Carbonyl oxygen, hydroxyl oxygen, amine nitrogen.[1] |
Solubility & Stability Profile
-
Aqueous Solubility: High (>50 mg/mL estimated) due to its zwitterionic character (dipolar ion) at neutral pH.[1]
-
Organic Solubility: Poor in non-polar solvents (hexane, DCM); moderate in polar protic solvents (methanol) or dipolar aprotic solvents (DMSO) when in salt form.[1]
-
Thermal Stability: The cyclobutane ring introduces strain (~26 kcal/mol), but the molecule is kinetically stable up to typical melting points (>200°C decomp) unless subjected to extreme Lewis acid conditions which might trigger ring-opening.[1]
Experimental Protocols
Chromatographic Purity Analysis (HPLC)
To ensure the integrity of biological data, the stereochemical purity (cis vs. trans) must be validated.[1]
Methodology:
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase (3µm, 150 x 4.6 mm).[1]
-
Mobile Phase:
-
Detection: CAD (Charged Aerosol Detector) or ELSD is preferred as the molecule lacks a strong UV chromophore. Alternatively, use derivatization (e.g., Fmoc-Cl) for UV detection at 254 nm.[1]
-
Standard: Compare retention time against a verified trans standard to quantify diastereomeric excess (de).
Determination of pKa via Potentiometric Titration
Precise pKa values are critical for understanding the ionization state in biological assays.
Protocol:
-
Preparation: Dissolve 5 mg of compound in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M KOH (standardized) using a calibrated glass electrode at 25°C.
-
Data Analysis: Plot pH vs. volume of titrant. The first inflection point corresponds to the deprotonation of COOH, the second to NH
. -
Validation: Use Glycine as a reference standard (pKa 2.34, 9.60).[1]
Figure 2: pH-dependent ionization states of cis-3-amino-1-methylcyclobutanecarboxylic acid.
Application Context & Utility
Peptidomimetics & Foldamers
The cis-1,3-substitution pattern imposes a specific curvature on the peptide backbone.[1] When incorporated into peptides:
-
Beta-Turns: The rigid angle (
-turn mimetic) can stabilize secondary structures that are metabolically unstable in native peptides.[1] -
Proteolytic Stability: The non-natural cyclobutane core is unrecognized by standard proteases (trypsin, chymotrypsin), extending the half-life of therapeutic peptides.
Transport Mechanisms
As a
-
GABA Receptors: It may act as a weak agonist or antagonist at GABA
or GABA receptors due to the "folded" conformation mimicry. -
Transporters: Unlike
-amino acids which often utilize LAT1, -amino acids are typically substrates for GAT (GABA Transporters) or PAT (Proton-coupled Amino acid Transporters).[1] The 1-methyl group may modulate affinity by adding steric bulk, potentially improving selectivity over native GABA.[1]
Synthesis & Impurity Profile
Synthesis typically proceeds via [2+2] cycloaddition or malonate alkylation strategies.[1]
-
Critical Step: Reductive amination or oximation/reduction of the ketone.
-
Impurity Watch: The trans-isomer is the thermodynamic product in some routes. Separation requires careful crystallization or chromatography. The "cis" assignment must be confirmed by NOE (Nuclear Overhauser Effect) NMR studies, looking for cross-peaks between the C1-Methyl and C3-proton (if cis, they are trans to each other) or C1-Methyl and C3-Amino protons.[1]
References
-
GuideChem. cis-3-Amino-1-methylcyclobutanecarboxylic acid Physical Properties and CAS 1389441-74-0. Available at: [1]
-
PubChem. 1-Amino-3-methylcyclobutane-1-carboxylic acid (Isomer Comparison). National Library of Medicine. Available at: [1]
-
ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (Analogous chemistry and pKa methodology). Available at:
-
Chem-Impex. cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid Product Data. Available at: [1]
-
Sigma-Aldrich. trans-1-amino-3-methyl-cyclobutanecarboxylic acid (Isomer Reference).[1] Available at: [1]
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